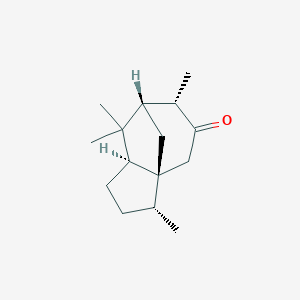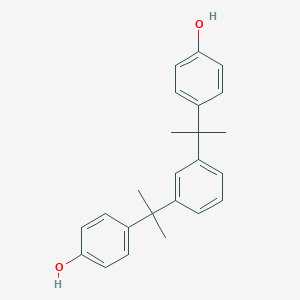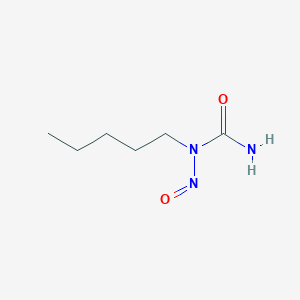
1-Amyl-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amyl-1-nitrosourea (ANU) is a chemical compound that belongs to the family of nitrosoureas. It is a potent mutagen and carcinogen that is widely used in scientific research for its ability to induce DNA damage and mutations in cells. ANU has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in cancer research.
Wirkmechanismus
1-Amyl-1-nitrosourea is a potent alkylating agent that reacts with DNA to form covalent bonds. The reaction between 1-Amyl-1-nitrosourea and DNA results in the formation of DNA adducts, which can cause DNA damage and mutations. 1-Amyl-1-nitrosourea can also induce cell death by triggering apoptosis, a process of programmed cell death.
Biochemische Und Physiologische Effekte
1-Amyl-1-nitrosourea has been shown to induce a wide range of biochemical and physiological effects in cells. It can cause DNA damage, mutations, and chromosomal aberrations. 1-Amyl-1-nitrosourea can also induce oxidative stress, inflammation, and alterations in cellular signaling pathways. 1-Amyl-1-nitrosourea has been linked to the development of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Amyl-1-nitrosourea is a potent mutagen and carcinogen that is widely used in scientific research. Its ability to induce DNA damage and mutations in cells makes it a valuable tool for studying the mechanisms of cancer development and progression. However, 1-Amyl-1-nitrosourea has several limitations for lab experiments. It is highly reactive and unstable, which makes it difficult to handle and store. 1-Amyl-1-nitrosourea is also toxic and can pose a risk to researchers who handle it.
Zukünftige Richtungen
1-Amyl-1-nitrosourea has potential applications in cancer research and therapy. Future studies could focus on the development of new 1-Amyl-1-nitrosourea derivatives that are less toxic and more stable. 1-Amyl-1-nitrosourea could also be used in combination with other cancer treatments to enhance their efficacy. Additionally, 1-Amyl-1-nitrosourea could be used to create animal models of other diseases for the development of new therapies and treatments.
Synthesemethoden
1-Amyl-1-nitrosourea can be synthesized by the reaction of nitrous acid with amyl alcohol. The reaction yields a yellowish liquid that is highly reactive and unstable. 1-Amyl-1-nitrosourea is usually stored in a dark and cool place to prevent decomposition and degradation.
Wissenschaftliche Forschungsanwendungen
1-Amyl-1-nitrosourea is commonly used in scientific research to induce DNA damage and mutations in cells. It is often used to study the mechanisms of DNA repair, mutagenesis, and carcinogenesis. 1-Amyl-1-nitrosourea is also used to create animal models of cancer for the development of new cancer therapies and treatments.
Eigenschaften
CAS-Nummer |
10589-74-9 |
|---|---|
Produktname |
1-Amyl-1-nitrosourea |
Molekularformel |
C6H13N3O2 |
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
1-nitroso-1-pentylurea |
InChI |
InChI=1S/C6H13N3O2/c1-2-3-4-5-9(8-11)6(7)10/h2-5H2,1H3,(H2,7,10) |
InChI-Schlüssel |
YYTNAQDGJQPZFU-UHFFFAOYSA-N |
SMILES |
CCCCCN(C(=O)N)N=O |
Kanonische SMILES |
CCCCCN(C(=O)N)N=O |
Andere CAS-Nummern |
10589-74-9 |
Synonyme |
1-amyl-1-nitrosourea N-pentyl-N-nitrosourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



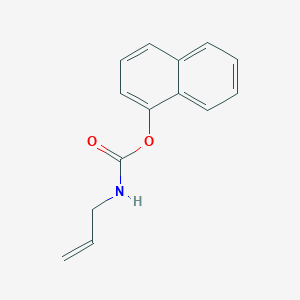
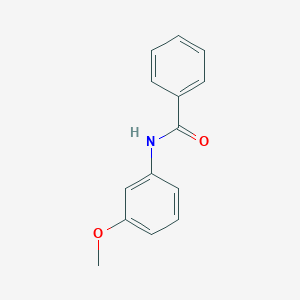

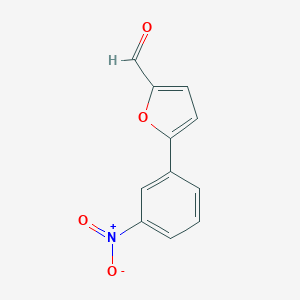
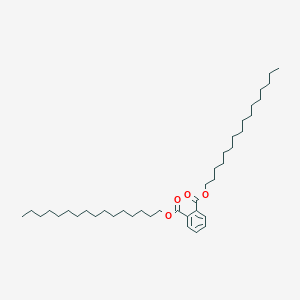
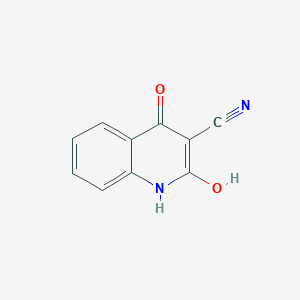
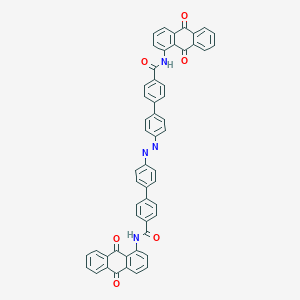
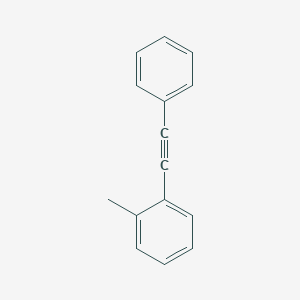
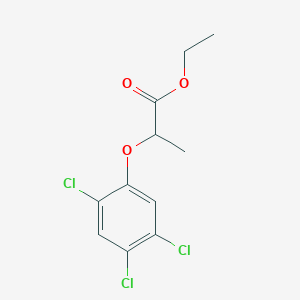
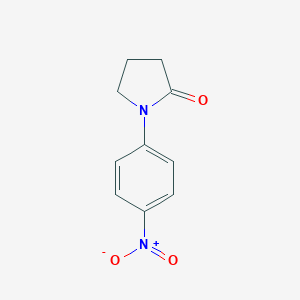
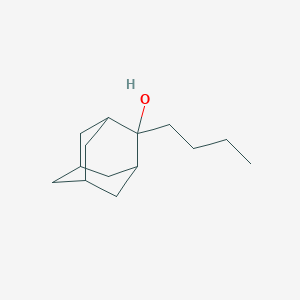
![7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B76515.png)
